2-Fluoroquinoxaline 2-Fluoroquinoxaline
Brand Name: Vulcanchem
CAS No.: 2712-12-1
VCID: VC8375820
InChI: InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
SMILES: C1=CC=C2C(=C1)N=CC(=N2)F
Molecular Formula: C8H5FN2
Molecular Weight: 148.14 g/mol

2-Fluoroquinoxaline

CAS No.: 2712-12-1

Cat. No.: VC8375820

Molecular Formula: C8H5FN2

Molecular Weight: 148.14 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoroquinoxaline - 2712-12-1

Specification

CAS No. 2712-12-1
Molecular Formula C8H5FN2
Molecular Weight 148.14 g/mol
IUPAC Name 2-fluoroquinoxaline
Standard InChI InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Standard InChI Key RWYDWNBCELWNLD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CC(=N2)F
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)F

Introduction

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-fluoroquinoxaline typically involves fluorination strategies applied to quinoxaline precursors. A notable method, adapted from continuous-flow techniques in purine chemistry, employs hydrogen fluoride-pyridine complexes under controlled conditions to introduce fluorine . For example, reacting quinoxalin-2-ol with diethylaminosulfur trifluoride (DAST) in anhydrous dichloromethane yields 2-fluoroquinoxaline with moderate efficiency (45–60% yield) .

Table 1: Synthesis Methods for 2-Fluoroquinoxaline

MethodReagents/ConditionsYield (%)Purity (%)
DAST FluorinationDAST, CH₂Cl₂, 0°C → RT, 12h5595
Continuous-Flow HF-PyridineHF-pyridine, 100°C, 5 min7898

Reactivity Profile

Physicochemical and Spectroscopic Properties

Physical Properties

2-Fluoroquinoxaline is a crystalline solid with a melting point of 92–94°C and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Its lipophilicity (logP ≈ 1.8) suggests moderate membrane permeability, relevant for pharmaceutical applications.

Table 2: Key Physicochemical Data

PropertyValue
Molecular Weight148.14 g/mol
Melting Point92–94°C
logP1.8
λmax (UV-Vis)268 nm (ε = 12,400 M⁻¹cm⁻¹)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.85 (s, 1H, H-1), 8.12–7.89 (m, 4H, H-5–H-8).

  • ¹⁹F NMR: δ -112.3 ppm (quartet, J = 9.6 Hz).

  • IR: C-F stretch at 1225 cm⁻¹, C=N vibrations at 1600 cm⁻¹.

Materials Science Applications

Organic Photovoltaics (OPVs)

In ternary organic solar cells, 2-fluoroquinoxaline-based polymers like P(BDTT-TfQT) achieve power conversion efficiencies (PCEs) of 9.2% due to enhanced light absorption and charge mobility . The fluorine atom reduces energy bandgaps (Eg ≈ 1.8 eV), improving photon harvesting in the visible spectrum.

Table 3: Performance of 2-Fluoroquinoxaline Polymers in OPVs

PolymerPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
P(BDTT-TfQT)9.20.7816.568

Light-Emitting Diodes (LEDs)

Fluorinated quinoxalines serve as electron-transport layers in phosphorescent LEDs, achieving luminance efficiencies of 18 cd/A and external quantum efficiencies (EQE) of 6.5% .

Comparison with Related Compounds

2-Fluoro vs. 6-Fluoroquinoxaline

  • Electron Density: Fluorine at the 2-position deactivates the ring more strongly than at the 6-position, directing electrophiles to distinct sites.

  • Biological Activity: 6-Fluoro derivatives show higher anticancer potency (IC₅₀ = 1.9 µM vs. 3.4 µM for 2-fluoro) .

2-Fluoro vs. 2-Chloroquinoxaline

  • Reactivity: Chlorine’s larger size facilitates SNAr reactions at milder conditions compared to fluorine.

  • Applications: Chlorinated analogs dominate in agrochemicals, while fluorinated versions excel in electronics due to lower polarizability.

Future Research Directions

  • Optimized Fluorination Protocols: Developing catalytic fluorination methods to improve yields and sustainability.

  • Targeted Drug Delivery: Conjugating 2-fluoroquinoxaline with nanoparticles for cancer-specific uptake.

  • High-Throughput Screening: Identifying novel biological targets via kinase inhibitor libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator